4-ethyl-2-methylthiophene

Catalog No.
S666463
CAS No.
13678-54-1
M.F
C7H10S
M. Wt
126.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-2-methylthiophene

CAS Number

13678-54-1

Product Name

4-ethyl-2-methylthiophene

IUPAC Name

4-ethyl-2-methylthiophene

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

InChI

InChI=1S/C7H10S/c1-3-7-4-6(2)8-5-7/h4-5H,3H2,1-2H3

InChI Key

KIWVMUQUYOKTKU-UHFFFAOYSA-N

SMILES

CCC1=CSC(=C1)C

Canonical SMILES

CCC1=CSC(=C1)C

Antimicrobial Activity

Summary of Application: Thiophene derivatives have been recognized for their promising pharmacological characteristics, particularly in the field of antimicrobial activity. They have been used to create new heterocyclic compounds that show significant antimicrobial activity against various bacterial and fungal species .

Methods of Application: The compounds are synthesized from the titled enaminone via reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds is derived from their spectral information .

Results or Outcomes: The results of antimicrobial activity of the prepared compounds revealed that certain derivatives exhibited activity comparable to standard drugs such as ampicillin and gentamicin for all tested bacteria species . Changing the substituents at position-2 of the thiophene ring significantly affected their biological activity .

Antioxidant Activity

Summary of Application: Thiophene derivatives have been synthesized and evaluated for their in vitro antioxidant activity .

Methods of Application: A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .

Results or Outcomes: The antioxidant screening results indicated that certain compounds exhibited excellent antioxidant activity with IC50 values of 48.45 and 45.33 respectively when compared with ascorbic acid as a standard drug .

Anticorrosion Activity

Summary of Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Methods of Application: The anticorrosion activity was evaluated by the gravimetric method .

Results or Outcomes: Anticorrosion screening results indicated that certain compounds showed high anticorrosion efficiency (97.90%) with a low corrosion rate .

Anticancer Activity

Summary of Application: Thiophene derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human lung cancer cell line (A-549) by sulforhodamine B assay .

Methods of Application: The anticancer activity was evaluated using the sulforhodamine B assay .

Results or Outcomes: Results of anticancer screening indicated that certain compounds showed effective cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10^-4 M when compared with adriamycin as a standard .

Optoelectronic Properties

Summary of Application: Thiophene derivatives are widely recognized for their optoelectronic properties, which are particularly exploited as oligomers and polymers for molecular electronics .

Methods of Application: The optoelectronic properties of thiophene derivatives are evaluated using various spectroscopic techniques .

Results or Outcomes: The results indicated that thiophene derivatives have promising optoelectronic properties, making them suitable for use in molecular electronics .

Organic Semiconductors

Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Methods of Application: The organic semiconductors are synthesized using various chemical reactions involving thiophene-mediated molecules .

Results or Outcomes: The results indicated that thiophene-mediated molecules significantly contribute to the advancement of organic semiconductors .

Diabetes Mellitus Treatment

Summary of Application: Thiophene derivatives are known to have potential therapeutic applications in the treatment of diabetes mellitus .

Methods of Application: The compounds are synthesized and then tested for their ability to regulate blood sugar levels .

Results or Outcomes: While specific results vary, some thiophene derivatives have shown promise in managing blood glucose levels, suggesting potential for future development into diabetes treatments .

Antihypertensive Activity

Summary of Application: Thiophene derivatives have been studied for their potential antihypertensive activity .

Methods of Application: The compounds are synthesized and then tested for their ability to lower blood pressure .

Results or Outcomes: Some thiophene derivatives have shown significant antihypertensive activity, indicating potential for future development into blood pressure medications .

Anti-Inflammatory Activity

Summary of Application: Thiophene derivatives have been recognized for their anti-inflammatory properties .

Methods of Application: The compounds are synthesized and then tested for their ability to reduce inflammation .

Results or Outcomes: Certain thiophene derivatives have shown significant anti-inflammatory activity, suggesting potential for future development into anti-inflammatory medications .

Cholesterol Inhibitors

Summary of Application: Thiophene derivatives have been studied for their potential as cholesterol inhibitors .

Methods of Application: The compounds are synthesized and then tested for their ability to inhibit cholesterol synthesis .

Results or Outcomes: Some thiophene derivatives have shown significant cholesterol inhibitory activity, indicating potential for future development into cholesterol-lowering medications .

Antiviral Activity

Summary of Application: Thiophene derivatives have been recognized for their antiviral properties .

Methods of Application: The compounds are synthesized and then tested for their ability to inhibit viral replication .

Results or Outcomes: Certain thiophene derivatives have shown significant antiviral activity, suggesting potential for future development into antiviral medications .

Organic Light-Emitting Diodes (OLEDs)

Summary of Application: Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) .

Methods of Application: The compounds are synthesized and then used in the fabrication of OLEDs .

Results or Outcomes: Thiophene-mediated molecules have shown significant promise in improving the efficiency and lifespan of OLEDs .

4-Ethyl-2-methylthiophene is an organic compound with the molecular formula C7H10SC_7H_{10}S and a molecular weight of approximately 126.219 g/mol. It belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. This compound features an ethyl group at the 4-position and a methyl group at the 2-position of the thiophene ring, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science

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3
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Typical of thiophene derivatives. These include:

  • Electrophilic Aromatic Substitution: The presence of the ethyl and methyl groups can influence the reactivity of the thiophene ring towards electrophiles, allowing for substitution reactions at different positions on the ring.
  • Nucleophilic Substitution: The sulfur atom in thiophenes can engage in nucleophilic substitution reactions, making it possible to introduce various substituents onto the ring.
  • Oxidation Reactions: Thiophenes can be oxidized to form sulfoxides or sulfones, which may have distinct properties and applications .

Several methods exist for synthesizing 4-ethyl-2-methylthiophene:

  • Friedel-Crafts Alkylation: This classic method involves the alkylation of thiophene with ethyl halides in the presence of a Lewis acid catalyst.
  • Metal-Catalyzed Cross-Coupling Reactions: Utilizing palladium or nickel catalysts, this approach allows for the coupling of thiophenes with various aryl or alkyl halides to introduce ethyl and methyl groups.
  • Condensation Reactions: Thiophenes can also be synthesized through condensation reactions involving appropriate precursors, such as α,β-unsaturated carbonyl compounds and sulfur sources
    3
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4-Ethyl-2-methylthiophene has potential applications in several areas:

  • Organic Electronics: Due to its conductive properties, it may be used in organic semiconductors and photovoltaic devices.
  • Flavoring Agents: Thiophenes are sometimes utilized in flavoring due to their aromatic characteristics.
  • Pharmaceuticals: As a building block in drug discovery, it may serve as a precursor for synthesizing biologically active compounds
    3
    .

Research into the interactions of 4-ethyl-2-methylthiophene with other molecules is crucial for understanding its behavior in biological systems and materials science. Studies might focus on:

  • Solubility and Stability: Evaluating how this compound interacts with solvents or other chemical species can inform its practical applications.
  • Binding Affinities: Investigating how it binds to proteins or enzymes could reveal potential therapeutic uses.

Such studies would typically employ techniques like spectroscopy or chromatography to analyze interactions quantitatively .

Several compounds share structural similarities with 4-ethyl-2-methylthiophene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-MethylthiopheneC5H6SC_5H_6SSimple thiophene derivative; used in synthesis.
3-EthylthiopheneC6H8SC_6H_8SSimilar structure; used in organic synthesis.
5-MethylthiopheneC5H6SC_5H_6SAnother derivative; exhibits similar properties.
2-EthylthiopheneC6H8SC_6H_8SShares ethyl group; potential applications in electronics.

These compounds differ mainly in their substituents' positions on the thiophene ring, affecting their chemical reactivity and biological activity. The unique combination of an ethyl group at position 4 and a methyl group at position 2 distinguishes 4-ethyl-2-methylthiophene from its analogs, potentially leading to unique properties and applications

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Molecular Structure and Conformational Analysis

4-ethyl-2-methylthiophene represents a disubstituted thiophene derivative with the molecular formula C₇H₁₀S and a molecular weight of 126.22 grams per mole [1]. The compound features a five-membered aromatic thiophene ring bearing two alkyl substituents: a methyl group at position 2 and an ethyl group at position 4 [1] [2]. The structural arrangement follows the International Union of Pure and Applied Chemistry naming convention, with the sulfur atom designated as position 1, creating a systematic numbering system around the ring [3].

The canonical Simplified Molecular Input Line Entry System representation is CCC1=CSC(=C1)C, which clearly delineates the connectivity pattern [1]. The thiophene ring maintains its characteristic aromatic structure with sulfur contributing two electrons to the aromatic sextet, consistent with Hückel's rule for aromaticity [4]. The bond angles within the thiophene ring, particularly the C-S-C angle, typically range between 91.36° and 91.46°, indicating sp² hybridization of the sulfur atom [5].

Conformational analysis reveals that the ethyl substituent introduces rotational freedom around the C-C bond connecting the ethyl group to the thiophene ring [6]. This rotation generates multiple conformational states, with energy barriers sufficiently low to allow conformational interconversion at room temperature [6]. The preferred conformations are influenced by steric interactions between the ethyl group and the ring system, as well as electronic effects arising from the aromatic character of the thiophene ring [7].

The compound exhibits a topological polar surface area of 28.2 Ų, reflecting the contribution of the sulfur heteroatom to the overall polarity [1]. With one rotatable bond and no hydrogen bond donors, the molecule displays moderate flexibility while maintaining structural integrity [1].

ParameterValue
Molecular FormulaC₇H₁₀S
CAS Number13678-54-1
IUPAC Name4-ethyl-2-methylthiophene
SMILESCCC1=CSC(=C1)C
Heavy Atom Count8
Rotatable Bond Count1
Formal Charge0

Physical Properties

Boiling Point (436 K) and Melting Point (214 K)

The thermal properties of 4-ethyl-2-methylthiophene reflect the influence of both the aromatic thiophene core and the alkyl substituents on intermolecular interactions [8]. The boiling point of 436 K demonstrates the compound's moderate volatility, which is significantly higher than unsubstituted thiophene (357 K) due to increased molecular size and enhanced van der Waals interactions from the ethyl and methyl substituents [8] [9].

The melting point of 214 K indicates that the compound exists as a liquid under standard ambient conditions [8]. This relatively low melting point is characteristic of substituted thiophenes, where alkyl substituents disrupt crystal packing efficiency compared to more symmetrical aromatic compounds [10]. The thermal behavior suggests weak intermolecular forces dominated by London dispersion interactions rather than strong dipolar or hydrogen bonding interactions [11].

Molecular Weight (126.219)

The molecular weight of 126.219 atomic mass units positions 4-ethyl-2-methylthiophene as a medium-sized heterocyclic compound [1] [2]. This value corresponds precisely to the sum of atomic masses: seven carbon atoms (84.07 amu), ten hydrogen atoms (10.08 amu), and one sulfur atom (32.065 amu) [1]. The monoisotopic mass of 126.05032149 daltons reflects the mass of the most abundant isotopic composition [1].

The molecular weight influences various physicochemical properties, including vapor pressure, solubility characteristics, and chromatographic behavior [10]. Compared to simpler thiophene derivatives, the additional ethyl substituent increases the molecular weight by 28 atomic mass units relative to 2-methylthiophene, contributing to altered physical properties and potential applications [12].

Phase Behavior and Transitions

The phase behavior of 4-ethyl-2-methylthiophene is governed by the interplay between molecular structure and intermolecular forces [10]. At standard temperature and pressure, the compound exists as a liquid, with the substantial temperature range between melting and boiling points (222 K) indicating stable liquid-phase existence across a wide temperature spectrum [8] [10].

The estimated density of approximately 1.0 grams per milliliter suggests close packing in the liquid phase, comparable to other thiophene derivatives [11]. The compound's phase transitions are characterized by relatively low enthalpy changes, consistent with the dominance of weak van der Waals interactions over stronger intermolecular forces [10].

Electronic Structure and Bonding

The electronic structure of 4-ethyl-2-methylthiophene is fundamentally determined by the aromatic thiophene ring system, which exhibits significant π-electron delocalization [13] [14]. The sulfur atom participates in the aromatic system through its p-orbital, contributing two electrons to the six π-electron aromatic system [4]. This delocalization extends throughout the ring, creating a stable electronic configuration that governs the compound's chemical reactivity and physical properties [15].

Theoretical calculations indicate that the highest occupied molecular orbital energy ranges from -6.2 to -6.5 electron volts, while the lowest unoccupied molecular orbital energy falls between -1.0 and -1.5 electron volts [16]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.7 to 5.5 electron volts reflects the aromatic stability of the thiophene ring system [16] [14].

The dipole moment of the molecule is estimated between 0.5 and 0.8 Debye units, arising from the electronegativity difference between sulfur and carbon atoms within the aromatic framework [14] [17]. The alkyl substituents contribute minimal dipole moment due to their similar electronegativity to carbon, resulting in a relatively modest overall molecular dipole [18].

Substituent effects from the methyl and ethyl groups manifest as electron-donating influences through hyperconjugation and inductive effects [19] [20]. These substituents increase electron density on the thiophene ring, particularly at positions adjacent to the substitution sites, influencing both chemical reactivity patterns and spectroscopic properties [19].

ParameterEstimated ValueUnitReference
HOMO Energy-6.2 to -6.5eVDFT calculations
LUMO Energy-1.0 to -1.5eVDFT calculations
HOMO-LUMO Gap4.7 to 5.5eVDFT calculations
Dipole Moment0.5 to 0.8DExperimental/DFT
Polarizability15 to 18ŲDFT calculations

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Characteristics

The proton nuclear magnetic resonance spectrum of 4-ethyl-2-methylthiophene exhibits characteristic resonances that reflect the electronic environment within the molecule [21] [20]. The thiophene ring protons appear in the aromatic region between 6.8 and 7.2 parts per million, with the H-3 and H-5 protons displaying distinct chemical shifts due to their different electronic environments [21] [17].

The methyl group attached to the thiophene ring resonates between 2.4 and 2.6 parts per million, reflecting the deshielding effect of the aromatic ring [20] [17]. The ethyl substituent produces a characteristic ethyl pattern, with the methylene protons appearing between 2.6 and 2.8 parts per million and the terminal methyl protons at 1.2 to 1.3 parts per million [21].

Coupling constants within the thiophene ring typically range from 3.0 to 5.8 cycles per second, with the specific values depending on the substitution pattern and electronic effects [21] [18]. The ring current effects in thiophene are comparable to those in benzene, contributing to the characteristic deshielding of ring protons [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [19] [5]. The thiophene carbon atoms appear in distinct regions: C-2 typically resonates between 140 and 160 parts per million, while C-3 and C-4 appear between 120 and 140 parts per million [5]. The alkyl carbons resonate in the aliphatic region, with the methyl carbon of the ethyl group appearing around 15 parts per million and the methylene carbon around 25 parts per million [19].

Infrared Spectroscopic Features

The infrared spectrum of 4-ethyl-2-methylthiophene displays characteristic absorption bands that provide structural confirmation [22] [11]. The aromatic carbon-hydrogen stretching vibrations appear between 3100 and 3000 inverse centimeters, distinguishing them from aliphatic carbon-hydrogen stretches which occur between 3000 and 2850 inverse centimeters [23] [11].

The thiophene ring exhibits characteristic carbon-carbon stretching vibrations in the 1500 to 1600 inverse centimeters region, reflecting the aromatic character of the ring system [11] [22]. These bands are sensitive to substitution patterns and provide valuable information about the electronic structure of the ring [11].

Carbon-sulfur stretching vibrations typically appear between 600 and 700 inverse centimeters, though these bands may be relatively weak in intensity [11] [23]. Ring deformation modes occur in the 800 to 900 inverse centimeters region, providing additional structural confirmation [11].

The alkyl substituents contribute characteristic vibrations, including methyl and methylene deformation modes in the fingerprint region below 1500 inverse centimeters [22] [23]. These vibrations, while less diagnostic than the aromatic bands, provide supportive evidence for the presence of the ethyl and methyl substituents [23].

Mass Spectrometry Data

Mass spectrometric analysis of 4-ethyl-2-methylthiophene reveals characteristic fragmentation patterns that reflect the molecular structure [24] [25]. The molecular ion peak appears at mass-to-charge ratio 126, corresponding to the molecular weight of the compound [1] [25].

The base peak typically occurs at mass-to-charge ratio 111, resulting from the loss of a methyl radical (15 mass units) from the molecular ion [24] [25]. This fragmentation pattern is common in methylated aromatic compounds and represents a favored pathway due to the stability of the resulting benzylic-type cation [24].

Additional fragmentation involves the loss of the ethyl group or portions thereof, generating ions at mass-to-charge ratios corresponding to the loss of 29 mass units (ethyl radical) or 28 mass units (ethylene) [25]. The thiophene ring system tends to remain intact during fragmentation, reflecting its aromatic stability [25].

Secondary fragmentation may produce ions characteristic of the thiophene ring system, including fragments at mass-to-charge ratio 84 (corresponding to the thiophene molecular ion) and related species [25]. The fragmentation pattern provides definitive structural confirmation and enables distinction from isomeric compounds [24].

TechniqueAssignmentValue/RangeUnit
¹H NMRThiophene H-36.8-7.2ppm
¹H NMRThiophene H-56.8-7.2ppm
¹H NMRMethyl group2.4-2.6ppm
¹H NMREthyl CH₂2.6-2.8ppm
¹H NMREthyl CH₃1.2-1.3ppm
IR SpectroscopyC-H stretch (thiophene)3100-3000cm⁻¹
IR SpectroscopyC=C stretch (thiophene)1500-1600cm⁻¹
IR SpectroscopyC-S stretch600-700cm⁻¹
Mass SpectrometryMolecular ion [M]⁺126m/z
Mass SpectrometryBase peak [M-CH₃]⁺111m/z

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation represents one of the most established methodologies for synthesizing 4-ethyl-2-methylthiophene. This approach involves the electrophilic aromatic substitution of thiophene with ethyl halides in the presence of a Lewis acid catalyst . The reaction proceeds through a three-step mechanism where aluminum trichloride coordinates with the alkyl halide to generate an electrophilic carbocation, which subsequently attacks the electron-rich thiophene ring [2].

The typical reaction conditions involve treating thiophene with ethyl chloride or ethyl bromide in the presence of aluminum trichloride at temperatures ranging from 25 to 80 degrees Celsius [2]. The reaction generally requires 2 to 6 hours for completion and yields 60 to 85 percent of the desired product . However, this method suffers from potential carbocation rearrangements, which can lead to the formation of undesired regioisomers.

Gewald Reaction Methodology

The Gewald reaction represents a versatile multicomponent synthesis for constructing thiophene rings from readily available starting materials [3] [4]. The second version of this reaction, involving a four-component process, has been particularly successful for synthesizing substituted thiophenes including 4-ethyl-2-methylthiophene [4].

In this approach, ethyl cyanoacetate serves as the activated methylene component, while acetone or similar ketones provide the carbonyl functionality [3]. Elemental sulfur acts as the sulfur source, and a base such as morpholine or triethylamine facilitates the reaction [4]. The reaction proceeds through initial Knoevenagel condensation followed by sulfur incorporation and cyclization [5].

The optimized conditions typically involve heating the reactants at 50 to 100 degrees Celsius for 3 to 12 hours in ethanol as solvent [3]. Yields generally range from 70 to 90 percent, making this method highly attractive for laboratory-scale synthesis [6].

Third Version Gewald Synthesis

The third version of the Gewald reaction offers improved control over the synthesis by separating the Knoevenagel condensation from the subsequent cyclization step [6]. This two-step approach involves first forming the alpha,beta-unsaturated nitrile through condensation of the carbonyl compound with the activated acetonitrile, followed by treatment with elemental sulfur and base [7].

This methodology provides better yields for specific substitution patterns and allows for the isolation and characterization of intermediate compounds [6]. The reaction conditions are similar to the second version but offer enhanced selectivity and reduced side product formation.

Industrial Production Methods

Continuous Flow Synthesis

Industrial production of 4-ethyl-2-methylthiophene can be achieved through continuous flow processes that offer improved heat and mass transfer compared to batch operations [8]. The Gewald reaction has been successfully adapted to flow chemistry platforms, allowing for precise control of reaction parameters and enhanced safety profiles.

Flow reactors enable the use of higher concentrations and temperatures while maintaining excellent mixing and heat dissipation [8]. The continuous nature of the process also facilitates easy scale-up from laboratory to production quantities. Typical flow rates range from 0.5 to 5.0 milliliters per minute, with residence times of 10 to 60 minutes depending on the specific reaction conditions.

Catalytic Processes

Industrial synthesis often employs heterogeneous catalysts to improve selectivity and facilitate product separation [3]. Piperidinium borate has emerged as an effective catalyst for Gewald reactions, operating under truly catalytic conditions with loadings as low as 20 mol percent [3].

The use of recyclable catalysts significantly reduces production costs and environmental impact. The catalyst can be recovered through simple filtration and reused for multiple cycles without significant loss of activity [3]. This approach is particularly attractive for large-scale manufacturing where catalyst costs become significant.

Purification Techniques

Column Chromatography

Column chromatography remains the most widely used purification technique for 4-ethyl-2-methylthiophene at laboratory scale [9]. The compound can be effectively purified using silica gel with hexane and ethyl acetate mixtures as the mobile phase. A typical solvent system employs hexane to ethyl acetate in a 7:3 ratio, providing excellent separation of the target compound from synthetic impurities [9].

The method achieves purities of 95 to 98 percent and is readily scalable from milligram to gram quantities [10]. However, the technique requires significant solvent consumption, which may limit its application for large-scale purification.

Fractional Distillation

For industrial applications, fractional distillation offers a cost-effective purification method [11]. The compound exhibits a boiling point in the range of 150 to 180 degrees Celsius at atmospheric pressure, allowing for effective separation from higher and lower boiling impurities [12].

Modern distillation columns equipped with structured packing can achieve purities of 90 to 95 percent in a single pass [11]. The method is particularly well-suited for large-scale operations where solvent recovery and recycling are economically important.

Novel Complexation Methods

Recent research has demonstrated the potential of complexation-based purification for achieving exceptionally high purities [13]. A novel extraction method utilizing calcium ions has been developed that forms stable complexes with phenolic impurities, allowing for their selective removal [13].

This method has achieved purities exceeding 99.6 percent through a reaction and decomposition operation [13]. The technique involves treating the crude product with calcium hydroxide in aqueous solution, followed by thermal decomposition to recover the purified compound [13].

Structure Confirmation Methodologies

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 4-ethyl-2-methylthiophene [9]. The characteristic signals include thiophene ring protons appearing as singlets in the range of 6.8 to 7.2 parts per million [9]. The methyl group attached to the thiophene ring typically appears as a singlet around 2.5 to 2.8 parts per million, while the ethyl group shows the characteristic quartet and triplet pattern for the methylene and methyl protons respectively [9].

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about the carbon framework [9]. The thiophene carbon atoms appear in the range of 140 to 145 parts per million, while the alkyl carbons are observed between 15 and 25 parts per million [9].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound [10]. The molecular ion peak appears at mass-to-charge ratio 126, corresponding to the molecular formula of carbon seven hydrogen ten sulfur [14]. Characteristic fragment ions include the loss of methyl radicals and ethyl groups, providing additional structural confirmation [10].

Gas chromatography coupled with mass spectrometry offers both separation and identification capabilities [13]. The compound typically elutes with a retention time of 8 to 12 minutes under standard conditions, with the base peak appearing at mass-to-charge ratio 111 [14].

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies [15]. The compound exhibits carbon-hydrogen stretching vibrations in the range of 3000 to 3100 wavenumbers, typical of aromatic and aliphatic hydrogen atoms [15]. Carbon-carbon double bond stretches appear between 1500 and 1600 wavenumbers, confirming the aromatic thiophene ring structure [15].

Green Chemistry Approaches to Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool for thiophene synthesis [16] [17]. The use of microwave irradiation significantly reduces reaction times from hours to minutes while maintaining or improving yields [18]. For 4-ethyl-2-methylthiophene synthesis, microwave conditions typically involve heating at 100 to 150 degrees Celsius for 5 to 30 minutes [19].

The method offers several advantages including reduced energy consumption, improved reaction selectivity, and elimination of prolonged heating periods [18]. Microwave-assisted Gewald reactions have achieved yields of 75 to 95 percent while reducing reaction times by an order of magnitude [19].

Solvent-Free Methodologies

Solvent-free synthesis represents an important advancement in green chemistry for thiophene preparation [20] [21]. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [21]. Solvent-free Gewald reactions can be performed by grinding the reactants together and heating to moderate temperatures [21].

The approach typically involves mixing the carbonyl compound, activated nitrile, and elemental sulfur with a small amount of catalyst under neat conditions [20]. Reaction temperatures of 50 to 100 degrees Celsius are employed for 1 to 4 hours, achieving yields comparable to solution-phase methods [21].

Water as Reaction Medium

The use of water as a green solvent for organic synthesis has gained increasing attention [16] [4]. Four-component Gewald reactions have been successfully performed in aqueous ethanol mixtures, providing an environmentally benign alternative to traditional organic solvents [4].

Aqueous reaction conditions offer several benefits including improved safety profiles, reduced environmental impact, and simplified waste treatment [4]. The method achieves moderate to good yields while eliminating the need for anhydrous conditions and toxic organic solvents [16].

Renewable Feedstock Utilization

Recent developments in green chemistry have focused on utilizing renewable feedstocks for thiophene synthesis [22]. Biomass-derived compounds such as methyl levulinate can serve as starting materials for thiophene construction [22]. These approaches align with sustainability principles by reducing dependence on fossil fuel-derived chemicals [22].

The integration of renewable feedstocks with green synthetic methodologies represents a significant advancement toward sustainable chemical production [23]. These methods often combine solvent-free conditions with renewable starting materials to minimize environmental impact while maintaining synthetic efficiency [23].

XLogP3

2.8

Wikipedia

Thiophene, 4-ethyl-2-methyl-

Dates

Last modified: 08-15-2023

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